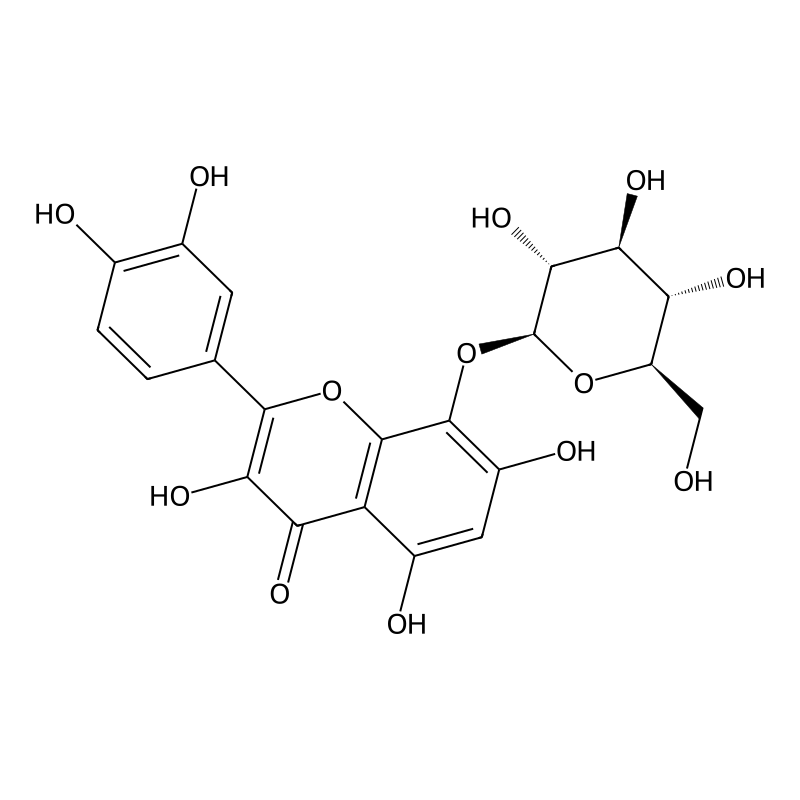

Gossypin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties of Gossypin

The table below summarizes the key technical data for gossypin:

| Property | Specification |

|---|---|

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1] [2] |

| Molecular Formula | C₂₁H₂₀O₁₃ [1] [2] |

| Molecular Weight | 480.38 g/mol [1] [2] |

| CAS Registry Number | 652-78-8 [1] [2] [3] |

| Purity | >98% (as available from commercial suppliers) [4] [1] |

| Melting Point | 229-230 °C (dec.) [5] [2] |

| Physical Form | Yellow crystalline solid [5] |

| Solubility | Soluble in DMSO; markedly soluble in water due to the presence of a glucose moiety [5] [1] |

Detailed Experimental Protocol for In Vitro Anticancer Activity

The following methodology is based on a 2025 study investigating this compound's effects on HT-29 human colorectal cancer cells [4].

Cell Culture and Treatment

- Cell Line: HT-29 human colorectal cancer cells.

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin/neomycin at 37°C in a 5% CO₂ atmosphere.

- Preparation of this compound Stock: Dissolve this compound in DMSO to prepare stock solutions (e.g., 30, 60, 90, 120, and 150 µM). Store aliquots at -20°C.

Assessment of Cell Viability (MTT Assay)

- Seed HT-29 cells in a 96-well plate and allow to adhere overnight.

- Treat cells with various concentrations of this compound for a specified duration.

- Add MTT reagent to each well and incubate to allow formazan crystal formation.

- Dissolve crystals with DMSO and measure the absorbance at 570 nm to determine cell viability.

Analysis of Apoptosis

- DAPI Staining: Treat cells with this compound, fix, and stain with DAPI. Observe under a fluorescence microscope for morphological changes like chromatin condensation and nuclear fragmentation.

- Annexin V/PI Staining & Flow Cytometry: Harvest this compound-treated and untreated cells. Stain with FITC-Annexin V and Propidium Iodide (PI) following kit instructions. Analyze using flow cytometry to distinguish and quantify early apoptotic, late apoptotic, and necrotic cell populations.

Detection of Autophagy

- Acridine Orange Staining: Treat cells with this compound, then stain with acridine orange. Observe under a fluorescence microscope. The acidic autophagic vacuoles will appear bright red.

- Western Blot Analysis for Autophagy Markers: Extract proteins from treated cells. Perform Western blotting using primary antibodies against key autophagy markers such as LC3 and Beclin-1.

Investigating the MAPK/JNK Signaling Pathway

- Treat HT-29 cells with this compound across a concentration range.

- Perform Western blotting to analyze the expression and phosphorylation levels of key MAPK pathway proteins, including:

- phospho-JNK (p-JNK)

- phospho-p38 (p-p38)

- phospho-ERK (p-ERK)

- Total JNK, p38, and ERK as controls.

- To confirm the pathway's role, pre-treat cells with a specific JNK inhibitor (SP600125) before adding this compound. Repeat the apoptosis and autophagy assays to see if the inhibitor reverses this compound's effects.

Mechanism of Action: Apoptosis, Autophagy, and Signaling

This compound induces cell death in HT-29 colorectal cancer cells through coordinated apoptosis and autophagy, mediated by the MAPK/JNK signaling pathway [4].

Mechanism of this compound-induced cell death in HT-29 cancer cells via MAPK/JNK pathway.

Formulation Strategies to Overcome Limitations

While promising, this compound faces development challenges. Its high water solubility makes complete purification difficult, and flavonoids can be labile during processing [5]. Advanced formulation strategies show potential:

- Nanotechnology Approaches: Using liposomal-GOS or proniosomal gel formulations can enhance stability, bioavailability, and provide sustained release for topical melanoma treatment [5].

- Analytical Techniques: Employ HPLC, LC-MS, HPTLC, and NMR for precise isolation, purification, and chemical characterization [5].

References

- 1. , Chk1/Cdc25C activator (CAS 652-78-8) | Abcam this compound [abcam.com]

- 2. CAS 652-78-8 this compound [bocsci.com]

- 3. This compound|652-78-8|COA [dcchemicals.com]

- 4. induces apoptosis and autophagy via the MAPK/JNK... This compound [spandidos-publications.com]

- 5. Therapeutic benefits of this compound as an emerging phytoconstituents of... [fjps.springeropen.com]

Comprehensive Technical Guide: Gossypin Flavonol Glucoside - Properties, Mechanisms, and Research Applications

Introduction and Chemical Profile

Gossypin is a bioactive flavonol glucoside predominantly isolated from various species of the Malvaceae family, particularly Hibiscus vitifolius, Hibiscus esculentus, and Gossypium indicum. This compound has garnered significant attention in pharmaceutical research due to its multifaceted therapeutic potential and favorable safety profile. This compound represents a glycosylated derivative of gossypetin, with its chemical structure characterized by the presence of a glucose moiety at the C-8 position, which significantly enhances its water solubility compared to other flavonols [1]. This structural feature differentiates this compound from its aglycone counterpart and contributes to its distinct pharmacological behavior and improved bioavailability profiles in biological systems. The compound exists as a yellow crystalline solid with a relatively high melting point of 229-230°C, exhibiting marked solubility in aqueous environments but reduced solubility in alcoholic and other organic solvents due to the presence of the hydrophilic glucose group [1].

The growing interest in this compound within the scientific community stems from its diverse biological activities, including demonstrated anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects. As research into natural products continues to expand, this compound has emerged as a promising candidate for drug development due to its balanced efficacy and safety profile, with several studies reporting minimal adverse effects compared to synthetic pharmaceuticals [1]. This technical guide comprehensively examines the chemical properties, quantitative bioactivity data, experimental methodologies, molecular mechanisms, and research challenges associated with this compound, providing researchers and drug development professionals with a thorough reference for advancing investigations into this promising phytoconstituent.

Chemical Structure and Properties

Table: Basic Chemical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-chromen-8-yl β-D-glucopyranoside |

| Molecular Formula | C₂₁H₂₀O₁₃ |

| Molar Mass | 480.38 g/mol |

| Physical Form | Yellow crystalline solid |

| Melting Point | 229-230°C |

| Water Solubility | Highly soluble |

| Organic Solvent Solubility | Sparingly soluble |

| Glycosylation Site | C-8 position of gossypetin |

This compound's chemical structure is based on the flavonol backbone with a distinctive glycosylation pattern that profoundly influences its physicochemical properties and biological activity. The compound's core consists of the characteristic 3-hydroxyflavone structure with multiple hydroxyl groups positioned at the 3, 5, 7, 3', and 4' positions of the flavonoid skeleton, contributing to its strong antioxidant potential through free radical scavenging mechanisms [2]. The glucose moiety attached at the C-8 position represents a relatively uncommon glycosylation site in flavonoids, which not only enhances water solubility but also potentially protects the molecule from rapid metabolic degradation, thereby extending its biological half-life [1]. This structural configuration places this compound in a unique position among flavonol glycosides, as most common flavonol glycosides are typically glycosylated at the C-3 or C-7 positions.

The ortho-dihydroxy arrangement on the B-ring (catechol structure) contributes significantly to this compound's electron-donating capacity and metal-chelating potential, while the conjugated system between the A and C rings allows for effective electron delocalization, stabilizing free radical species formed during antioxidant reactions [2]. The presence of the carbonyl group at C-4 and the double bond between C-2 and C-3 creates a system that is essential for maximal antioxidant activity and likely contributes to the compound's enzyme inhibition capabilities through interactions with protein active sites [3]. These structural features collectively enable this compound to interact with diverse biological targets, explaining its broad pharmacological profile, which spans anti-inflammatory, anticancer, antidiabetic, and neuroprotective activities, as documented in various in vitro and in vivo studies [1].

Quantitative Bioactivity Data

Table: Experimentally Determined Antioxidant Activities of this compound and Related Compounds

| Compound | DPPH Scavenging (TEAC mM/g) | FRAP Reducing Power (TEAC mM/g) | Experimental Conditions |

|---|---|---|---|

| This compound | 41.68 ± N/A | 126.28 ± N/A | Concentrations: 50-250 μM/mL; Assay: DPPH and FRAP with Trolox equivalent [3] |

| Gossypetin | 111.53 ± N/A | 155.24 ± N/A | Same as above [3] |

| Hibifolin | 39.99 ± N/A | 94.67 ± N/A | Same as above [3] |

The quantitative assessment of this compound's bioactivity reveals a moderate free radical scavenging capacity coupled with a significantly strong reducing power, as evidenced by the disparity between its DPPH and FRAP values. This pattern suggests that this compound may be particularly effective in redox-based mechanisms involving electron transfer, which could explain its efficacy in mitigating oxidative stress in biological systems [3]. When compared to its aglycone form, gossypetin, this compound demonstrates approximately 2.7-fold lower radical scavenging activity but maintains a relatively robust reducing capacity at nearly 81% of gossypetin's FRAP value. This reduction in antioxidant potency following glycosylation is consistent with structure-activity relationship principles for flavonoids, where free hydroxyl groups typically contribute more significantly to radical scavenging than their glycosylated counterparts [2]. Nevertheless, this compound's balanced antioxidant profile positions it as a viable candidate for applications where sustained antioxidant protection is more valuable than potent immediate radical quenching.

Table: Documented Pharmacological Activities of this compound

| Pharmacological Activity | Experimental Model | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Anticancer | In vitro cancer models | Dose-dependent inhibition of colony formation; cell cycle arrest | Inhibition of VEGF-induced angiogenesis; suppression of tumor neovascularization [1] |

| Anti-inflammatory | Animal models of inflammation | Reduction of pro-inflammatory cytokines | Inhibition of TNF-α, IL-1β, and IL-6 expression; modulation of inflammatory signaling pathways [1] |

| Neuroprotective | Mouse seizure model | Prevention of PTZ-induced kindling | Reduction of oxidative stress during epilepsy; attenuation of seizure development [1] |

| Analgesic | Experimental pain models | Increased pain threshold | Modulation of pain pathways in nervous system [1] |

| Cardioprotective | Ischemia/reperfusion injury models | Preservation of cardiac function | Modulation of oxidative stress; reduction of inflammatory cytokines [1] |

Beyond its antioxidant properties, this compound demonstrates diverse therapeutic effects across multiple disease models. The compound's antiproliferative activity against cancer cells appears to involve multiple mechanisms, including cell cycle arrest and inhibition of vascular endothelial growth factor (VEGF)-mediated angiogenesis, which collectively suppress tumor growth and metastasis [1]. Its anti-inflammatory effects are mediated through the downregulation of key pro-inflammatory cytokines and modulation of critical signaling pathways, while its neuroprotective properties involve the reduction of oxidative stress in neurological disorders [1]. The breadth of this compound's pharmacological activities, combined with its minimal toxicity profile, positions it as a promising multi-target therapeutic agent worthy of further investigation for clinical applications.

Experimental Protocols and Methodologies

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay serves as a standardized method for evaluating the free radical scavenging capacity of this compound and related flavonols. The experimental protocol begins with preparation of a 0.1 mM DPPH solution in methanol, which must be freshly prepared and protected from light to prevent degradation [3]. Test samples of this compound are prepared in a concentration series (typically 50, 100, 150, 200, and 250 μM/mL) in a 1% DMSO in methanol solution. The assay is performed in a 96-well microplate format, where 50 μL of each this compound concentration is combined with 150 μL of the DPPH solution. The reaction mixture is then incubated in darkness at room temperature for 30 minutes to allow complete reaction between the stable radical and antioxidant compounds [3]. Following incubation, absorbance is measured at 517 nm using a microplate reader, with methanol serving as the blank and DPPH solution without test compound as the control. The percentage inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Results are typically expressed as Trolox equivalents (TEAC, mM/g) to standardize comparison between compounds, and IC₅₀ values (concentration providing 50% inhibition) can be determined through nonlinear regression analysis of the concentration-response data [3].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay quantifies the reducing capacity of this compound based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) under acidic conditions. The assay requires fresh preparation of the FRAP reagent by combining 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio [3]. Similar to the DPPH assay, this compound samples are prepared in a concentration series (50-250 μg/mL) and 50 μL of each concentration is combined with 150 μL of FRAP reagent in a 96-well microplate. The reaction mixture is incubated at 37°C for 30 minutes to allow complete reduction of the ferric-tripyridyltriazine complex to the colored ferrous form [3]. Absorbance is then measured at 593 nm, with higher absorbance values indicating greater reducing power. Trolox is used as a reference standard, and results are expressed as TEAC (mM/g) to facilitate comparison between different antioxidant compounds. The FRAP assay provides complementary information to the DPPH method, specifically evaluating electron-donating capacity rather than radical scavenging activity, thus offering a more comprehensive understanding of this compound's antioxidant mechanisms [3].

Sample Preparation and Analysis

For both antioxidant assays, proper sample preparation is critical for obtaining reliable and reproducible results. This compound standard should be obtained from commercial sources with certified purity (≥95%) and prepared as stock solutions in 1% DMSO in methanol at concentrations of 50, 100, 150, 200, and 250 μM/mL [3]. These stock solutions should be stored at -20°C until analysis to prevent degradation, with working solutions prepared immediately before experimentation by diluting with methanol or appropriate buffers. All dilutions must be prepared under standardized laboratory conditions to minimize variability, and stock solutions should be evaluated for stability prior to extensive experimentation. For quantitative analysis, all experiments should be performed in triplicate measurements to ensure statistical reliability, with results presented as mean ± standard deviation. Statistical analyses typically employ one-way analysis of variance (ANOVA) followed by Tukey's post hoc test to determine significant differences between treatment groups, with a significance level set at p < 0.05 [3]. This rigorous methodological approach ensures the generation of high-quality, reproducible data on this compound's antioxidant properties.

Mechanisms of Action and Signaling Pathways

This compound's multitarget pharmacological mechanisms across therapeutic areas.

This compound exerts its diverse pharmacological effects through multi-target mechanisms that involve modulation of various cellular signaling pathways. The compound's antioxidant activity primarily stems from its ability to directly scavenge free radicals through its phenolic hydroxyl groups, reduce ferric ions, and chelate pro-oxidant metal ions, thereby preventing Fenton chemistry-based oxidative damage [3] [2]. These antioxidant properties contribute significantly to this compound's anti-inflammatory effects, as oxidative stress and inflammation are closely interconnected pathological processes. Additionally, this compound demonstrates direct anti-inflammatory action by suppressing the expression of key pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, and inhibiting the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) [1]. This cytokine modulation likely occurs through interference with NF-κB and other inflammatory signaling cascades, though the precise molecular targets require further elucidation.

The anticancer mechanisms of this compound involve multiple complementary pathways, including inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis, induction of cell cycle arrest, and promotion of apoptosis in cancer cells [1]. This compound has been shown to suppress tumor neovascularization by limiting vascular permeability and inhibiting endothelial cell proliferation, thereby starving tumors of essential nutrients and oxygen. The compound also demonstrates neuroprotective properties through reduction of oxidative stress in neurological environments and inhibition of neuronal apoptosis, which has shown particular promise in experimental models of epilepsy [1]. In metabolic disorders, this compound exhibits potential antidiabetic effects that may be mediated through enhancement of insulin sensitivity and regulation of blood glucose levels, possibly involving the AMPK signaling pathway [1]. This multifaceted mechanism of action, targeting multiple interconnected pathological processes, makes this compound a promising candidate for the development of multi-target therapeutic agents, particularly for complex diseases with multifactorial pathogenesis such as cancer, neurodegenerative disorders, and metabolic syndromes.

Research Challenges and Nanotechnology Solutions

Despite its significant therapeutic potential, this compound research faces several substantial challenges that have limited its translational progress. A primary limitation concerns the compound's extraction and purification difficulties, as this compound is typically found in complex plant matrices alongside structurally similar flavonoids, making isolation challenging with conventional separation techniques [1]. Furthermore, this compound demonstrates formulation stability issues due to its labile chemical structure, which is prone to degradation and activity loss during processing and storage. The compound's hygroscopic nature and incompatibility with strong oxidizers necessitate specialized handling and storage conditions, further complicating its pharmaceutical development [1]. While this compound exhibits better water solubility than many other flavonols due to its glycosylation, this property also creates challenges for extraction using anhydrous organic solvents, potentially resulting in products containing residual mineral matter that affects purity and characterization [1]. These technical hurdles have collectively impeded the advancement of this compound from preclinical studies to clinical applications.

Table: Nanotechnology Strategies to Overcome this compound Research Challenges

| Challenge | Nanotechnology Solution | Benefits Achieved |

|---|---|---|

| Low Solubility in Organic Solvents | Proniosomal gel formulations | Enhanced skin penetration for topical melanoma treatment [1] |

| Poor Bioavailability | Liposomal encapsulation | Improved delivery across biological barriers; enhanced efficacy in seizure models [1] |

| Chemical Instability | Single-walled carbon nanotube (SWCNT) complexes | Increased stability and number of active sites [1] |

| Extraction and Purification Difficulties | Advanced chromatographic techniques (HPLC, LC-MS, HPTLC) | Higher purity extracts; better characterization [1] |

Innovative nanotechnology approaches have emerged as promising strategies to overcome these limitations and enhance this compound's therapeutic potential. The development of proniosomal drug delivery systems has demonstrated improved dermal penetration and sustained release properties for this compound, making it more suitable for topical applications such as melanoma treatment [1]. Similarly, liposomal encapsulation of this compound has shown enhanced protection against oxidative stress in epilepsy models, significantly slowing seizure progression in animal studies by improving bioavailability and extending circulation time [1]. Advanced analytical techniques including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectroscopy (LC-MS), and high-performance thin layer chromatography (HPTLC) have enabled more efficient isolation and characterization of this compound from complex plant matrices [1]. Furthermore, computational modeling approaches such as NMR spectra with GIAO approximation have revealed that complexation with single-walled carbon nanotubes (SWCNTs) increases the number of accessible active sites in this compound molecules, potentially enhancing its biological activity [1]. These technological innovations collectively address the principal challenges in this compound research and create new opportunities for its development as a viable therapeutic agent.

Conclusion and Future Perspectives

This compound represents a promising flavonol glucoside with demonstrated multifaceted therapeutic potential, spanning antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory activities. The compound's unique chemical structure, characterized by C-8 glycosylation, confers advantageous solubility properties while maintaining significant biological activity. Current research has provided substantial in vitro and in vivo evidence supporting this compound's pharmacological potential, with quantitative data revealing its moderate free radical scavenging capacity (DPPH TEAC: 41.68 mM/g) coupled with strong reducing power (FRAP TEAC: 126.28 mM/g) [3]. The compound's multi-target mechanism of action, affecting various cellular signaling pathways, positions it as a promising candidate for addressing complex multifactorial diseases.

References

Comprehensive Technical Guide: Anti-inflammatory Mechanisms and Therapeutic Potential of Gossypin

Introduction and Chemical Background

Gossypin is a bioactive flavonoid naturally occurring in plants of the Malvaceae family, particularly Hibiscus vitifolius and various Gossypium (cotton) species. Chemically classified as 3,3′,4′,5,7,8-hexahydroxyflavone 8-glucoside, this compound represents the glycosylated form of gossypetin, with its sugar moiety significantly influencing its solubility, bioavailability, and biological activity [1] [2]. This flavonoid has attracted considerable scientific interest due to its multifaceted pharmacological profile, which encompasses potent anti-inflammatory, antioxidant, analgesic, and anticancer properties [3] [4]. The compound's significance in inflammation research stems from its ability to simultaneously target multiple inflammatory pathways, offering potential advantages over single-target therapeutic agents. This technical guide comprehensively examines the molecular mechanisms, experimental evidence, and therapeutic potential of this compound as an anti-inflammatory agent, providing researchers and drug development professionals with detailed insights necessary for advancing investigative and translational applications.

Recent investigations into this compound's anti-inflammatory activity have revealed a complex mechanism of action involving the modulation of several key inflammatory signaling pathways and mediators. The broad-spectrum anti-inflammatory effects observed in various experimental models position this compound as a promising candidate for the development of novel anti-inflammatory therapies, particularly for chronic inflammatory conditions where current treatments remain unsatisfactory due to limited efficacy or significant side effects [5] [6]. This guide synthesizes current scientific understanding of this compound's anti-inflammatory properties, with particular emphasis on mechanistic insights, quantitative efficacy data, and standardized experimental approaches for evaluating its activity.

Molecular Mechanisms of Anti-inflammatory Action

NF-κB Pathway Inhibition

The NF-κB signaling pathway represents a central mechanism underlying this compound's anti-inflammatory activity. Research demonstrates that this compound specifically inhibits the transforming growth factor beta-activated kinase-1 (TAK1)-mediated NF-κB activation pathway, thereby preventing the phosphorylation and degradation of IκBα, which subsequently impairs the nuclear translocation of the p65 subunit and suppresses the expression of NF-κB-regulated genes [7] [8]. This mechanism results in the downregulation of pro-inflammatory mediators including cytokines (TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes such as cyclooxygenase-2 (COX-2) [7] [8] [4].

Through this NF-κB inhibitory activity, this compound modulates the expression of various gene products involved in cell survival, proliferation, angiogenesis, and invasion, including IAP2, XIAP, Bcl-2, Bcl-xL, survivin, c-myc, cyclin D1, and matrix metalloprotease-9 (MMP-9) [7] [8]. This multifaceted suppression of NF-κB-mediated inflammation positions this compound as a promising therapeutic candidate for various chronic inflammatory disorders where NF-κB signaling plays a pathogenic role. The specificity of this action is highlighted by research showing that this compound, but not its aglycone analog gossypetin, effectively inhibits NF-κB activation [8], underscoring the importance of the glucosyl moiety in its anti-inflammatory activity.

MAPK/JNK Pathway Modulation

Beyond NF-κB inhibition, this compound demonstrates significant modulatory effects on the MAPK signaling pathway, particularly through the activation of the JNK and p38 subpathways. In studies utilizing HT-29 human colorectal cancer cells, this compound treatment resulted in concentration-dependent increases in phosphorylated JNK and p38 levels [1]. When the JNK pathway was inhibited using SP600125, this compound-induced apoptosis and autophagy were significantly attenuated, confirming the functional importance of JNK activation in this compound's cellular effects [1].

This JNK pathway activation contributes to this compound's pro-apoptotic and autophagic responses in inflammatory contexts, particularly in scenarios where cellular inflammation promotes survival and proliferation. The MAPK/JNK pathway modulation represents a complementary mechanism to NF-κB inhibition, enabling this compound to target inflammatory processes through multiple simultaneous approaches. This multi-target action may enhance its therapeutic efficacy, particularly in complex inflammatory conditions characterized by redundant signaling pathways.

Cytokine and Chemokine Regulation

This compound demonstrates potent regulatory effects on inflammatory cytokines and chemokines across various experimental models. In a rat model of collagen-induced arthritis, this compound treatment significantly suppressed pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 while modulating the expression of various inflammatory mediators such as PGE2, COX-2, NF-κB, and VEGF [5]. This broad cytokine-regulating activity contributes to this compound's ability to mitigate inflammatory cascades and prevent tissue damage in inflammatory pathologies.

Additionally, this compound has been shown to inhibit cytokine production in human osteosarcoma cell lines, reducing autocrine production of proinflammatory cytokines including IL-6, IL-1β, and IL-12p70 [9]. This cytokine-suppressive activity extends beyond specialized immune cells to include malignant cells, suggesting a fundamental effect on inflammatory signaling regardless of cell type. The ability to simultaneously target multiple cytokines positions this compound as a promising candidate for cytokine storm-related conditions, where single cytokine inhibition often proves insufficient.

Inflammasome and Oxidative Stress Interactions

The anti-inflammatory activity of this compound extends to inflammasome regulation, particularly through the suppression of NLRP3 inflammasome activation. In a rat model of sepsis-induced acute lung injury, this compound treatment significantly reduced mRNA expression levels of NLRP3, NF-κB, IL-1β, and TNF-α, while also decreasing high mobility group box 1 (HMGβ1) protein expression [6]. This NLRP3 inflammasome inhibition represents a crucial mechanism for controlling the maturation and secretion of potent proinflammatory cytokines and regulating immune cell accumulation at inflammation sites.

This compound also demonstrates significant antioxidant properties that complement its anti-inflammatory activities. Through direct free radical scavenging and enhancement of endogenous antioxidant systems, this compound reduces oxidative stress that often coexists with and exacerbates inflammatory processes [2] [6] [10]. This dual antioxidant and anti-inflammatory profile enables this compound to simultaneously target interconnected pathological mechanisms, potentially providing superior therapeutic efficacy compared to agents addressing only one aspect of inflammation-mediated tissue damage.

The following diagram illustrates the key molecular pathways mediating this compound's anti-inflammatory effects:

Figure 1: Molecular Pathways of this compound's Anti-inflammatory Action. This compound targets multiple inflammatory signaling pathways including NF-κB inhibition, MAPK activation, cytokine suppression, and inflammasome regulation.

In Vivo Evidence and Disease Models

Rheumatoid Arthritis

The therapeutic potential of this compound has been extensively investigated in a collagen-induced arthritis (CIA) rat model, which closely mimics human rheumatoid arthritis. In this experimental system, this compound administered orally at doses of 5, 10, and 15 mg/kg for 28 days demonstrated significant anti-arthritic effects by modulating multiple pathological processes [5]. Treatment resulted in substantial improvements in clinical parameters including reduced paw swelling, lower arthritis scores, and normalized body weight changes compared to untreated arthritic controls [5].

At the molecular level, this compound treatment suppressed key inflammatory mediators including prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), nuclear factor kappa-B (NF-κB), and vascular endothelial growth factor (VEGF) [5]. Additionally, this compound significantly inhibited matrix metalloproteinases (MMPs) including MMP-2, MMP-3, and MMP-9, which are crucial enzymes responsible for cartilage degradation in arthritic joints [5]. The compound also modulated the expression of various mRNAs involved in bone destruction, including TRAP, RANK, Ctsk, and RANKL, suggesting potential for protecting against inflammatory bone erosion [5]. These multifaceted effects position this compound as a promising candidate for rheumatoid arthritis treatment, potentially offering advantages over single-target approaches.

Sepsis and Acute Lung Injury

This compound has demonstrated significant protective effects in a cecal ligation and puncture (CLP)-induced polymicrobial sepsis model in rats, particularly against sepsis-associated acute lung injury [6]. This protective activity was attributed to this compound's ability to attenuate oxidative stress and suppress exacerbated inflammatory cascades in lung tissue [6]. This compound treatment normalized oxidative stress markers by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and enhanced antioxidant capacity [6].

Furthermore, this compound administration resulted in the downregulation of critical inflammatory mediators including NF-κB, HMGβ1, and NLRP3, which subsequently prevented excessive cytokine production and limited lung tissue damage [6]. Histopathological analyses confirmed that this compound treatment reduced inflammatory cell infiltration, alveolar congestion, and overall lung injury scores [6]. These findings suggest that this compound may represent a novel therapeutic approach for sepsis-induced acute lung injury, targeting both the oxidative and inflammatory components of this serious condition.

Additional In Vivo Applications

Beyond arthritis and sepsis models, this compound has demonstrated efficacy in other experimental inflammatory conditions. The compound has shown hepatoprotective effects in carbon tetrachloride-induced liver injury models, where it reduced inflammatory markers and oxidative stress while improving liver function parameters [10]. This protective activity was associated with this compound's antioxidant properties and its ability to modulate inflammatory signaling in hepatic tissue.

Additionally, this compound has exhibited analgesic activity in acetic acid-induced writhing tests in mice, reducing pain responses likely through its anti-inflammatory mechanisms and COX-2 inhibitory activity [4]. The broad-spectrum efficacy of this compound across diverse inflammatory models highlights its potential as a multi-purpose therapeutic agent for various inflammation-driven pathologies. The consistent demonstration of activity across different organ systems and disease models underscores the fundamental nature of its anti-inflammatory mechanisms and suggests potential applicability to multiple clinical contexts.

Comparative Analysis and Quantitative Data

Anti-inflammatory Efficacy Across Disease Models

Table 1: Quantitative Anti-inflammatory Effects of this compound in Experimental Disease Models

| Disease Model | Dose/Concentration | Key Outcomes | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (Rat) | 5, 10, 15 mg/kg (oral, 28 days) | ↓ Paw swelling, arthritis scores; ↓ PGE2, COX-2, NF-κB, VEGF; ↓ MMP-2, MMP-3, MMP-9 | Inhibition of angiogenesis and inflammation; modulation of RANK/RANKL pathway | [5] |

| Sepsis-Induced Acute Lung Injury (Rat) | 10, 20 mg/kg (intraperitoneal) | ↑ SOD activity; ↓ MDA levels; ↓ NF-κB, HMGβ1, NLRP3 mRNA expression | Antioxidant protection; suppression of inflammasome activation | [6] |

| COX-2 Inhibition (In Vitro) | IC~50~ ratio: 0.14 (COX-2/COX-1) | Selective COX-2 inhibition; no effect on 5-LOX or 15-LOX | Specific cyclooxygenase-2 inhibition without lipoxygenase activity | [4] |

| Carrageenan-Induced Paw Edema (Rat) | 10, 30, 100 mg/kg (intraperitoneal) | Dose-dependent anti-inflammatory activity | Inhibition of acute inflammation | [4] |

| Acetic Acid-Induced Writhing (Mouse) | 100 mg/kg (intraperitoneal) | Significant antinociceptive activity | Peripheral analgesic effect likely via COX-2 inhibition | [4] |

Comparison with Related Flavonoids and Standards

Table 2: Comparative Analysis of this compound and Reference Agents in Anti-inflammatory Applications

| Compound | Anti-inflammatory Mechanism | Key Molecular Targets | Experimental Efficacy | Advantages/Limitations |

|---|---|---|---|---|

| This compound | Multiple pathway modulation | NF-κB, MAPK/JNK, COX-2, NLRP3, cytokines | Effective in arthritis, sepsis, lung injury models | Broad-spectrum activity; multi-target mechanism |

| Gossypetin (aglycone) | NF-κB inhibition; cytokine modulation | NF-κB, IL-6, IL-1β, IL-12p70 | Superior anti-proliferative effects in osteosarcoma | Enhanced cellular uptake but reduced solubility |

| Indomethacin (standard NSAID) | COX-1/COX-2 inhibition | Cyclooxygenase enzymes | Potent anti-inflammatory in standard models | Gastrointestinal toxicity concerns |

| Decamethasone (corticosteroid) | Generalized anti-inflammatory | Multiple inflammatory genes | High potency in various models | Significant adverse effects with chronic use |

The comparative data reveals this compound's distinctive profile as a multi-target anti-inflammatory agent with efficacy across various experimental models. Unlike conventional nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes, this compound simultaneously modulates multiple signaling pathways including NF-κB, MAPK/JNK, and inflammasome activity [1] [7] [6]. This broad mechanism of action may translate to enhanced efficacy in complex inflammatory conditions characterized by redundant inflammatory pathways. Additionally, this compound's favorable safety profile observed in experimental models suggests potential advantages over standard anti-inflammatory agents regarding side effect profiles, though comprehensive toxicological studies are needed to confirm this potential.

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory Assays

NF-κB Activation Inhibition Assay: To evaluate this compound's effect on NF-κB signaling, researchers typically employ cell lines (such as HEK-293 or macrophage lines) transfected with NF-κB reporter constructs. Cells are pre-treated with varying concentrations of this compound (typically 5-50 μM) for 2-4 hours before stimulation with TNF-α (10-20 ng/mL) or other NF-κB inducers for 6-8 hours. NF-κB activity is measured via luciferase reporter assays, while nuclear translocation of p65 is assessed by immunofluorescence microscopy or western blotting of nuclear fractions [7] [8]. Additionally, IκBα phosphorylation and degradation kinetics can be evaluated through western blot analysis at different time points following inflammatory stimulation.

COX-2 Enzyme Inhibition Assay: The COX-2 inhibitory activity of this compound can be quantified using in vitro enzymatic assays with recombinant human COX-2. The assay typically involves pre-incubating this compound with COX-2 enzyme for 10-15 minutes before adding arachidonic acid as substrate. COX-2 activity is measured by monitoring prostaglandin production via enzyme immunoassay or by using oxygen-sensitive probes to detect oxygen consumption during the conversion process [4]. For comparison, COX-1 inhibition should also be assessed to determine selectivity indices. The ratio of IC~50~ values (COX-2/COX-1) provides a measure of selectivity, with this compound demonstrating a ratio of 0.14, indicating significant COX-2 selectivity [4].

Cytokine Production Assays: To evaluate this compound's effects on inflammatory cytokine production, macrophage cell lines (such as RAW 264.7 or THP-1) are pre-treated with this compound (10-100 μM) for 1-2 hours before stimulation with LPS (100 ng/mL-1 μg/mL) for 6-24 hours. Culture supernatants are collected and analyzed for TNF-α, IL-1β, IL-6, and IL-12p70 levels using enzyme-linked immunosorbent assays (ELISA) [9]. For intracellular signaling analysis, cells can be harvested for western blotting to examine phosphorylation of signaling proteins (IKK, IκBα, JNK, p38) or for quantitative PCR to measure cytokine mRNA expression levels.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema: This widely used model for acute inflammation involves administering this compound (10-100 mg/kg, intraperitoneally or orally) to rats or mice 30-60 minutes before subplantar injection of carrageenan (1% solution in saline) into the hind paw [4]. Paw volume is measured using plethysmometry at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage inhibition of edema is calculated by comparing paw volumes in this compound-treated animals with vehicle-treated controls. This model provides a rapid assessment of anti-inflammatory activity and allows for dose-response characterization.

Collagen-Induced Arthritis (CIA): For chronic inflammation evaluation, the CIA model in rats provides a robust system for assessing therapeutic potential in rheumatoid arthritis. Arthritis is induced by intradermal injection of bovine type II collagen (2 mg/mL) emulsified in complete Freund's adjuvant at the base of the tail [5]. This compound (5-15 mg/kg) is administered orally for 28 days after arthritis development. Assessment parameters include arthritis scoring (0-4 scale per paw), paw swelling measurements (using calipers), histopathological analysis of joint tissues (hematoxylin and eosin staining), and serum biomarker measurements (rheumatoid factor, inflammatory cytokines, MMPs) [5].

Sepsis-Induced Acute Lung Injury: The cecal ligation and puncture (CLP) model in rats mimics human polymicrobial sepsis and associated lung injury. Under anesthesia, the cecum is exposed, ligated, and punctured with a needle to allow fecal content leakage into the peritoneal cavity [6]. This compound (10-20 mg/kg) is administered intraperitoneally at defined time points post-surgery. Animals are monitored for clinical signs of sepsis, and lung tissues are collected for assessment of oxidative stress markers (SOD, MDA, GSH), inflammatory mediators (NF-κB, HMGβ1, NLRP3, cytokines) by qRT-PCR and ELISA, and histopathological evaluation using standardized lung injury scoring systems [6].

The following diagram illustrates a standardized experimental workflow for evaluating this compound's anti-inflammatory activity:

Figure 2: Experimental Workflow for Evaluating this compound's Anti-inflammatory Activity. A comprehensive approach integrating in vitro screening, in vivo validation, and mechanistic studies.

Therapeutic Potential and Future Directions

The accumulating evidence for this compound's anti-inflammatory efficacy across multiple experimental systems supports its potential translation to various clinical applications. The multi-target mechanism of action, simultaneously addressing NF-κB signaling, MAPK pathway activation, cytokine production, and inflammasome activity, positions this compound as a promising candidate for complex inflammatory disorders where single-target approaches often yield suboptimal results [1] [7] [6]. This broad activity profile may be particularly advantageous for chronic inflammatory conditions characterized by redundant inflammatory pathways and resistance to conventional therapies.

Current research gaps that warrant further investigation include comprehensive ADMET profiling (absorption, distribution, metabolism, excretion, and toxicity), formulation optimization to enhance bioavailability, and detailed dose-response relationships across different disease models. Future studies should also explore this compound's potential in combination therapies with existing anti-inflammatory agents, which may allow for enhanced efficacy or reduced dosing of conventional drugs with significant side effect profiles. Additionally, the structure-activity relationship of this compound analogs should be systematically investigated to identify potential derivatives with improved potency, selectivity, or pharmacokinetic properties.

The growing consumer preference for natural products and the increasing regulatory acceptance of botanically-derived therapeutics further support this compound's development potential [3] [10]. With ongoing advances in extraction methodologies and quality control standards for natural products, this compound represents a promising candidate for the next generation of evidence-based natural anti-inflammatory therapeutics that combine traditional knowledge with contemporary scientific validation.

Conclusion

References

- 1. induces apoptosis and autophagy via the MAPK/JNK... This compound [spandidos-publications.com]

- 2. Aglycone, Glycoside, or Glucuronide? Experimental and ... [pmc.ncbi.nlm.nih.gov]

- 3. in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

- 4. and antinociceptive Antiinflammatory of activities and... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Collagen-Induced Arthritic Rats by ... [pubmed.ncbi.nlm.nih.gov]

- 6. Ameliorative effect of this compound against acute lung injury in ... [sciencedirect.com]

- 7. This compound, a pentahydroxy glucosyl flavone, inhibits ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a pentahydroxy glucosyl flavone, inhibits the ... [sciencedirect.com]

- 9. Gossypetin Is a Novel Modulator of Inflammatory Cytokine ... [mdpi.com]

- 10. hepatoprotective, anti-inflammatory and antioxidant effects [plantmethods.biomedcentral.com]

gossypin natural flavonoid discovery

An Overview of Gossypin

This compound is a flavonol glucoside primarily isolated from various species of the Hibiscus genus and Gossypium indicum (cotton) within the Malvaceae family [1]. Its pharmacological potential is significant due to its wide range of biological activities and relatively favorable safety profile [1].

- Chemical Structure: The IUPAC name for this compound is 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-chromen-8-yl b-D-gluco-pyranoside (Molecular Formula: C21H20O13) [1]. The presence of a glucose moiety makes it markedly soluble in water, which distinguishes it from many other flavonoids and influences its bioavailability [1].

- Natural Sources: this compound is found in the flowers and roots of plants like H. esculentus, H. vitifolius, and G. indicum [1]. It is a yellow crystalline powder with a high melting point (229–230 °C) [1].

Pharmacological Profile and Key Research Findings

This compound has demonstrated a broad spectrum of pharmacological activities in various in vitro and in vivo studies. The table below summarizes the core findings and the level of evidence supporting them.

| Pharmacological Activity | Proposed Mechanism of Action | Experimental Model (Evidence Level) |

|---|---|---|

| Anticancer | Induces cell cycle arrest, inhibits tumor cell proliferation and VEGF-induced angiogenesis, limits vascular permeability [1]. | In vitro studies (Cell lines), In vivo studies (Animal models) [1]. |

| Neuropharmacological | Manages oxidative stress associated with epilepsy; delays the progression of seizures [1]. | In vivo study (Mouse model of PTZ kindling) [1]. |

| Antioxidant | Serves as a free radical scavenger, thereby reducing oxidative stress [1]. | Various in vitro assays and in vivo studies [1]. |

| Anti-inflammatory | Modulates inflammatory pathways; specific molecular targets not fully detailed in available reports [1]. | Various in vitro assays and in vivo studies [1]. |

The following diagram illustrates the multi-target mechanisms underlying this compound's anticancer activity, as described in the research:

Proposed multitarget anticancer mechanisms of this compound, based on in vitro and in vivo studies.

Experimental Methodologies: Insights from Research

While complete protocols are beyond this guide's scope, key methodological insights from this compound research are outlined below.

Extraction and Isolation

The process of isolating this compound from plant material involves several steps and faces specific challenges [1]:

- Challenges: this compound is highly soluble in water but less so in anhydrous organic solvents. This property, along with its tendency to form mineral complexes and its lability during purification, makes isolation challenging [1].

- Advanced Techniques: Methods like High-Performance Liquid Chromatography (HPLC), ion-exchange column chromatography, and HPTLC are suitable for its isolation and analysis. Structural elucidation is typically performed using Mass Spectroscopy (MS) and Nuclear Magnetic Resonance (NMR) [1].

Formulation Strategies to Overcome Limitations

To improve the efficacy and delivery of this compound, advanced formulation strategies have been explored:

- Proniosomal Gel: This approach enhances skin penetration and sustains the release of this compound, making it a promising candidate for topical application in diseases like melanoma [1].

- Liposomal Formulations: Encapsulating this compound in liposomes has been shown to improve its activity in managing oxidative stress and seizure development in mouse models, highlighting its potential for enhanced brain delivery and stability [1].

The workflow for developing these advanced this compound formulations can be summarized as follows:

Advanced formulation strategies to overcome this compound's physicochemical limitations.

Future Research and Development Directions

The future of this compound research hinges on addressing current challenges and leveraging new technologies.

- Nanotechnology: Using nano-carriers (e.g., proniosomes, liposomes) is a key strategy to enhance this compound's solubility, bioavailability, stability, and targeted bioactivities [1].

- Isolation and Purification: Optimizing extraction conditions using techniques like response surface methodology can help improve yield and efficiency over conventional methods [1].

Critical Distinction: this compound vs. Gossypol

A crucial point for researchers is that This compound and gossypol are distinct compounds.

- Gossypol is a polyphenolic aldehyde found in cottonseed, extensively studied for male contraception and anticancer effects, but associated with significant toxicity, including irreversible effects on fertility [2] [3].

- This compound is a flavonol glucoside noted for its antioxidant and anticancer properties, with research indicating a more favorable safety profile so far [1]. Confusion between these two can lead to incorrect assumptions about toxicity and application.

References

gossypin pharmacological profile review

Anticancer Mechanisms and Efficacy

Gossypol demonstrates significant anticancer activity through multiple pathways and in various cancer models.

Table 1: Documented Anticancer Effects of Gossypol

| Cancer Model | Key Findings / Mechanism | Experimental Details | Citation |

|---|---|---|---|

| Cervical Cancer (HeLa cells) | Suppressed proliferation, migration, invasion. Modulated PI3K/AKT pathway; ↓ PIK3R2, GRB2, MAPK1. | Assays: CCK-8, wound healing, Transwell. Target Identification: Magnetic fishing with Fe3O4@Gossypol + HR-MS. Dose: 7.48-29.92 μmol·L⁻¹ for 48h. | [1] |

| Syngeneic Breast Cancer (ESC in mice) | 100% tumor prevention (pre-implantation); 72% reduction (post-implantation). Potent anti-angiogenic effect; ↓ VEGF expression. | Model: Ehrlich's Solid Carcinoma. Dose: 40 mg/kg/day, ip, 5 days. Analysis: Tumor incidence, VEGF immunohistochemistry. | [2] |

| Various Cancers (Pancreatic, Colon, Prostate, etc.) | Induces apoptosis via Bcl-2 family inhibition (BH3-mimetic), ER stress, and autophagy pathways. | Mechanism: BH3-mimetic, inhibits Bcl-2, Bcl-xL, Mcl-1. Triggers mitochondrial apoptosis pathway. | [2] [3] |

The following diagram illustrates the key signaling pathways involved in gossypol's anticancer activity, particularly in cervical cancer cells, based on the findings from [1]:

Activity Against Infectious Diseases

Beyond oncology, gossypol shows promise as an antimicrobial agent.

- Antimalarial Activity: Gossypol is effective against both chloroquine-sensitive and resistant Plasmodium falciparum strains. Its average IC₅₀ is 6.49 µM for lab strains and 11.67 µM for clinical isolates. It does not show cross-resistance with chloroquine or artemisinin, making it a potential candidate for combination therapy [4].

Detailed Toxicity Profile

The therapeutic potential of gossypol is tempered by its significant toxicity, which is a major focus of current research.

Table 2: Summary of Gossypol Toxicity and Mitigation Strategies

| Toxicity Domain | Key Findings | Experimental Model & Dose | Citation |

|---|---|---|---|

| Reproductive Toxicity | Depleted ovarian follicles, impaired oocyte maturation (↓ polar body extrusion), ↑ apoptosis in granulosa cells. TRAEC risk score: 4.68 (moderate reproductive toxicant). | Model: Female ICR mice. Dose: 20 mg/kg/day, oral, 30 days. Cell Model: KGN cells. | [5] |

| General & Systemic Toxicity | Induced follicular degeneration in ovaries, inhibited spermatogenesis, caused liver/kidney/lung/spleen damage. Altered blood parameters (↑ neutrophils, ↓ lymphocytes). | Model: Male & female mice. Dose: 20, 40, 80 mg/kg, oral, 14 days. Analysis: Histopathology, hematology, transcriptomics. | [6] |

| Oxidative Stress & Immunosuppression | Suppressed antioxidant enzymes (SOD, GPx), ↑ lipid peroxidation (MDA), ↓ antibody production (IgG). | Model: Quails. Dose: 116.6 mg free gossypol/kg diet. | [7] |

| Mitigation Strategies | Feed additives (turmeric, probiotics, multi-enzymes, alpha-lipoic acid) effectively restored antioxidant function, improved immune response, and mitigated growth impairment. | Model: Quails. Additives: Given in gossypol-contaminated diet. | [7] |

Key Experimental Protocols

For researcher reference, here are detailed methodologies for two critical experiments from the search results.

Target Fishing with Magnetic Microspheres [1]: This protocol identifies how gossypol's direct protein targets were discovered in cervical cancer cells.

- Synthesis: Fe3O4-BP-Gossypol (Fe3O4@Gossypol) conjugates were synthesized by linking Fe3O4-SH nanoparticles with Gossypol using a benzophenone crosslinker (4,4'-dihydroxybenzophenone, DHBP).

- Characterization: Successful conjugation was confirmed via Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FT-IR), and Ultraviolet-Visible Spectrophotometry (UV-Vis).

- Incubation & Capture: The Fe3O4@Gossypol complex was co-incubated with lysates from HeLa (human cervical cancer) cells.

- Enrichment & Identification: Gossypol-bound target proteins were separated magnetically, purified, and then identified using High-Resolution Mass Spectrometry (HR-MS).

In Vivo Anti-Tumor Efficacy [2]: This protocol assesses gossypol's preventative and therapeutic effects in a breast cancer model.

- Animal & Model: Female BALB/c mice were inoculated subcutaneously with Ehrlich's ascites carcinoma (EAC) cells to induce Ehrlich's Solid Carcinoma (ESC).

- Grouping: Mice were divided into: Negative Control (saline), Tumor Control, Positive Control (suramin), Pre-implantation Gossypol (40 mg/kg, ip, for 5 days before EAC injection), and Post-implantation Gossypol (40 mg/kg, ip, for 5 days after EAC injection).

- Endpoint Analysis: Tumor incidence (presence/absence) and growth were monitored. VEGF expression in tumor tissues was analyzed by immunohistochemistry to evaluate anti-angiogenic effects.

Conclusion and Research Outlook

- Strong Promise: Multimodal anticancer agent and effective antimalarial.

- Major Hurdle: Significant dose-dependent toxicity, particularly to reproductive organs.

- Active Research Areas: Focus on mitigating toxicity through feed additives [7], developing less toxic derivatives and enantiomers (e.g., (-)-gossypol/AT-101) [2] [8], and employing advanced drug delivery systems to improve its therapeutic window [9].

References

- 1. Molecular Target Identification of Gossypol Against Cervical ... [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of (±)-gossypol through modulation of V... [degruyterbrill.com]

- 3. Cytotoxicity, antioxidant activity, and gene expression ... [sciencedirect.com]

- 4. Gossypol is a natural product with good antimalarial activity ... [nature.com]

- 5. Effects of Gossypol Exposure on Ovarian Reserve Function [pmc.ncbi.nlm.nih.gov]

- 6. Gossypol Toxicity: Genes for Fertility in Mice [frontiersin.org]

- 7. Protective role of feed additives against gossypol-induced ... [link.springer.com]

- 8. Gossypol Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

- 9. US Gossypol Drugs Market Growth Drivers and Key Trends [linkedin.com]

Comprehensive Application Notes and Protocols for Gossypin Extraction from Cotton Waste

Introduction to Gossypin from Cotton Waste

Cotton waste, comprising both agricultural by-products and industrial residues, represents a valuable and underutilized source of bioactive compounds with significant therapeutic potential. Recent studies have demonstrated that these waste streams contain substantial quantities of this compound, a flavonoid with documented anti-inflammatory, hepatoprotective, and antioxidant properties. The valorization of cotton waste aligns with circular economy principles while providing researchers with a sustainable source of this valuable compound for pharmaceutical development.

The agricultural waste generated during cotton cultivation consists primarily of the non-lint fraction remaining after seed removal, while industrial waste is produced during spinning and weaving processes. Traditionally, these materials have been disposed of through burning or landfilling, contributing to environmental challenges. However, research has confirmed that both waste types contain appreciable concentrations of this compound, making them viable starting materials for extraction [1]. The optimization of extraction protocols is essential to maximize yield while maintaining the compound's biological activity.

This compound (gossypetin-8-O-glucoside) is a flavonol glycoside that demonstrates multiple pharmacological activities relevant to drug development. Recent investigations have confirmed its potent antioxidant capabilities through free radical scavenging, significant anti-inflammatory effects in animal models, and notable hepatoprotective properties against chemical-induced liver injury [1]. These biological activities, combined with its natural origin, make this compound an attractive candidate for further pharmaceutical investigation.

Source Materials and this compound Chemistry

Cotton Waste Sources and Composition

Agricultural Waste: Consists of the non-lint fraction remaining after cottonseed removal during ginning, typically representing approximately 15% of the total non-lint material [1]. This material is often left to decompose in fields or used for low-value applications such as fertilizer production.

Industrial Waste: Generated during spinning and weaving processes in textile manufacturing, comprising approximately 4.7% of the total cotton fiber processed [1]. This pre-consumer waste represents a more consistent and homogeneous source material compared to agricultural waste.

Chemical Composition: Cotton waste contains a diverse array of metabolites, with analytical studies identifying at least 33 distinct compounds including gossypetin, various polyphenolics, and other therapeutic metabolites [1]. The specific composition varies based on cotton species (with Gossypium barbadense L. Giza 95 being particularly studied), growing conditions, and processing methods.

Structural Characteristics of this compound

This compound is a flavonol glycoside characterized by a gossypetin backbone conjugated with a glucose moiety at the 8-position. This molecular structure contributes to its relatively polar nature compared to non-glycosylated flavonoids, influencing its solubility characteristics and extraction behavior. The presence of multiple hydroxyl groups distributed across the flavonoid skeleton is responsible for its significant antioxidant activity through free radical scavenging mechanisms [1].

Table 1: Cotton Waste Sources and Their Characteristics for this compound Extraction

| Waste Type | Source | This compound Content | Advantages | Limitations |

|---|---|---|---|---|

| Agricultural Waste | Non-lint fraction after seed removal | Variable based on cotton variety and processing | Readily available, low cost | Higher variability in composition |

| Industrial Waste | Spinning and weaving processes | More consistent between batches | Homogeneous composition, predictable yields | May require additional preprocessing |

Extraction Methods and Solvent Optimization

Solvent Extraction Efficiency

The selection of appropriate extraction solvents is critical for optimizing this compound yield from cotton waste materials. Research has systematically evaluated various solvents, demonstrating significant differences in extraction efficiency:

Ethyl Acetate: This solvent has been identified as the most effective choice for this compound extraction, yielding approximately 14,826.2 μg/g of this compound from cotton waste material [1]. The intermediate polarity of ethyl acetate appears to be ideally suited for the selective extraction of this compound from the complex cotton waste matrix.

n-Butanol: Exhibits moderate extraction efficiency for this compound, with yields of approximately 8,751.4 μg/g reported [1]. Butanol's partial miscibility with water enables its use in sequential extraction protocols following initial defatting with non-polar solvents.

Aqueous and Hydroalcoholic Systems: While exhibiting lower extraction efficiency specifically for this compound, these solvents may extract a broader range of polar compounds from cotton waste, potentially valuable for obtaining complex mixtures with synergistic biological effects [1].

Sequential Extraction Methodology

A systematic sequential extraction approach employing solvents of increasing polarity has been established to maximize this compound recovery while simultaneously isolating other valuable compounds:

Initial Defatting: Cotton waste material is first extracted with non-polar solvents such as petroleum ether or hexane to remove lipids, waxes, and chlorophyll [1].

Intermediate Extraction: The defatted material is subsequently processed using chloroform or dichloromethane to extract medium-polarity compounds including gossypol, which reaches concentrations of approximately 190.7 μg/g in these fractions [1].

This compound Extraction: The material is then extracted with ethyl acetate, which selectively recovers this compound with the highest efficiency [1].

Final Extraction: Residual polar compounds are recovered using n-butanol and aqueous methanol or ethanol to complete the exhaustive extraction process [1].

Table 2: Solvent Efficiency for this compound Extraction from Cotton Waste

| Solvent | Polarity Index | This compound Yield (μg/g) | Co-extracted Compounds | Applications |

|---|---|---|---|---|

| Petroleum Ether | 0.1 | Not reported | Lipids, waxes, chlorophyll | Initial defatting step |

| Chloroform | 4.1 | Low | Gossypol (190.7 μg/g), terpenoids | Gossypol-focused extraction |

| Ethyl Acetate | 4.4 | 14,826.2 | This compound, medium-polarity flavonoids | Primary this compound extraction |

| n-Butanol | 4.7 | 8,751.4 | This compound, various glycosides | Secondary this compound extraction |

| Water | 9.0 | Low | Polar compounds, sugars, tannins | Final extraction of polar residues |

Emerging Extraction Technologies

While traditional solvent extraction remains the most documented method for this compound recovery from cotton waste, several advanced techniques show promise for improved efficiency:

Solid-State Fermentation: Utilizing specific microbial strains, particularly Bacillus species and yeasts, to biotransform cotton waste and potentially increase this compound bioavailability through enzymatic action [2]. This approach offers potential advantages including reduced solvent consumption and simultaneous detoxification of antinutritional factors like gossypol.

Acid-Assisted Extraction: Although more commonly applied for gossypol extraction, modifications of acidified solvent systems (particularly using GRAS-status acids like phosphoric or citric acid) may enhance this compound recovery through breakdown of plant cell walls [3].

Selective Precipitation: Following initial extraction, this compound can be further purified through pH-dependent precipitation techniques, potentially improving purity for pharmaceutical applications.

Optimized Experimental Protocols

Sequential Solvent Extraction Protocol

Objective: To extract and isolate this compound from cotton waste materials using a sequential solvent extraction method.

Materials:

- Cotton waste (agricultural or industrial)

- Solvents: petroleum ether, chloroform, ethyl acetate, n-butanol, methanol

- Extraction apparatus: Soxhlet extractor or percolation system

- Filtration equipment: Büchner funnel, filter paper

- Evaporation system: Rotary evaporator

- Drying oven

Procedure:

Preprocessing: Reduce cotton waste to particle size of 1-2 mm using grinding equipment to increase surface area for extraction.

Initial Defatting:

- Load 100 g of cotton waste into extraction thimble

- Extract with 500 mL petroleum ether for 6 hours using Soxhlet apparatus

- Discard petroleum ether fraction after confirming removal of lipids (evaporation test)

- Air-dry defatted material to remove residual solvent

Gossypol Extraction:

- Extract defatted material with 500 mL chloroform for 8 hours

- Retain chloroform fraction for gossypol isolation if desired

- Air-dry material completely before next step

Primary this compound Extraction:

- Extract material with 500 mL ethyl acetate for 10 hours

- Filter extract and concentrate using rotary evaporator (40°C)

- Weigh crude this compound extract and calculate yield

Secondary this compound Extraction:

- Extract residual material with 500 mL n-butanol for 8 hours

- Concentrate butanol fraction using rotary evaporator (60°C)

- Combine with ethyl acetate fraction or process separately

Final Extraction:

- Extract remaining material with 70% aqueous methanol to recover polar constituents

- Concentrate aqueous methanol fraction under reduced pressure

Yield Optimization Notes:

- Maximum this compound recovery is typically achieved in the ethyl acetate fraction

- Extraction time and solvent-to-material ratio significantly impact yield

- Multiple successive extractions with fresh solvent can improve overall recovery

- Temperature control during concentration is critical to prevent this compound degradation

Analytical Quality Control Protocol

Objective: To qualitatively and quantitatively analyze this compound content in cotton waste extracts.

Materials:

- HPLC system with diode array detector

- C18 reverse-phase column (4.6 × 150 mm, 3 μm)

- Mobile phase: 0.1% formic acid (A) and acetonitrile (B)

- This compound standard

- LC-ESI-MS/MS system for confirmation

Chromatographic Conditions:

- Flow rate: 0.8 mL/min

- Injection volume: 10 μL

- Column temperature: 35°C

- Gradient program: 10% B at 0-1 min, 10-90% B from 1 to 33 min

- Detection wavelength: 254 nm

Quantification Procedure:

- Prepare this compound standard solutions (1-100 μg/mL) for calibration curve

- Dissolve samples in methanol to appropriate concentration

- Perform triplicate injections of standards and samples

- Calculate this compound concentration using peak area at retention time ~22 minutes

Validation Parameters:

- Linearity: R² > 0.999

- Precision: RSD < 2% for retention time

- Accuracy: 95-105% recovery

- LOD: 0.1 μg/mL

- LOQ: 0.5 μg/mL

Analytical Methods and Validation

Quantitative Analysis of this compound

The accurate quantification of this compound in cotton waste extracts requires robust chromatographic methods with appropriate validation parameters. The following approaches have been established:

HPLC-DAD Analysis: Utilizing a C18 reverse-phase column (4.6 × 150 mm, 3 μm) with a gradient mobile phase system consisting of 0.1% formic acid (eluent A) and acetonitrile (eluent B) [1]. The gradient program runs from 10% B to 90% B over 33 minutes, with this compound typically eluting at approximately 22 minutes under these conditions.

Detection Wavelength: Optimal detection is achieved at 254 nm, providing a balance of sensitivity and selectivity for this compound quantification [1].

Mass Spectrometric Confirmation: LC-ESI-MS/MS analysis using negative ion mode provides confirmation of this compound identity through characteristic fragmentation patterns [1].

Method Validation Parameters

To ensure reliability and reproducibility of this compound quantification, comprehensive method validation should include:

Linearity: Calibration curves should demonstrate R² > 0.999 across the working concentration range (typically 1-100 μg/mL) [1].

Precision: Intra-day and inter-day precision should show RSD < 2% for retention time and < 5% for peak area [1].

Accuracy: Recovery studies should demonstrate 95-105% recovery of this compound from spiked samples [1].

Sensitivity: Limit of detection (LOD) and quantification (LOQ) should be established at approximately 0.1 μg/mL and 0.5 μg/mL, respectively [1].

Chemical Characterization Workflow

The following diagram illustrates the complete analytical workflow for this compound characterization from cotton waste:

This compound Characterization Workflow from Cotton Waste

Applications and Pharmacological Evidence

Documented Biological Activities

This compound isolated from cotton waste has demonstrated multiple pharmacological activities in experimental models:

Anti-inflammatory Activity: Chloroform extracts of cotton waste containing this compound demonstrated significant reduction of carrageenan-induced acute edema in a rat paw model, comparable to standard anti-inflammatory drugs [1]. The anti-inflammatory mechanism appears to involve modulation of both inflammatory mediators and oxidative stress pathways.

Hepatoprotective Effects: In a carbon tetrachloride (CCl₄) chronic model of liver injury, this compound-containing extracts showed normalization of liver enzymes (AST and ALT), reduction in oxidative stress markers (MDA), and improvement in glutathione (GSH) levels [1]. Histopathological examination confirmed reduced hepatocellular degeneration and improved liver architecture.

Antioxidant Properties: this compound demonstrated potent free radical scavenging activity in multiple in vitro assays, contributing to its overall cytoprotective effects [1]. The catechol structure in the flavonoid skeleton is primarily responsible for this antioxidant activity.

Potential Therapeutic Applications

Based on its pharmacological profile, this compound from cotton waste has potential applications in:

Hepatoprotective Formulations: Potential development as a protective adjunct against drug-induced liver injury or as a complementary approach to liver disorders.

Anti-inflammatory Preparations: Possible application in topical formulations for inflammatory skin conditions or as a systemic anti-inflammatory agent requiring further clinical evaluation.

Antioxidant Supplements: Potential use in nutraceutical products aimed at reducing oxidative stress associated with various chronic conditions.

Conclusion

The extraction of this compound from cotton waste represents a promising approach to valorizing agricultural and industrial by-products while obtaining a valuable compound with multiple demonstrated biological activities. The optimized protocol using ethyl acetate as the primary extraction solvent provides an efficient method for obtaining this compound with high yield and purity. The sequential extraction approach further allows for the simultaneous recovery of other valuable compounds such as gossypol, enhancing the overall value proposition of cotton waste utilization.

These application notes provide researchers with a comprehensive framework for this compound extraction and analysis, supporting further investigation into its potential pharmaceutical applications. The documented anti-inflammatory, hepatoprotective, and antioxidant activities justify continued research toward potential clinical applications of this cotton waste-derived compound.

References

Proposed HPLC Protocol for Gossypin Analysis

The following protocol is synthesized from high-performance liquid chromatography (HPLC) fundamentals and phytochemical analysis practices. You should treat this as a starting point for method development and optimization.

1. Sample Preparation

- Extraction: Gossypin is a flavonol glucoside, noted for being markedly soluble in water and less soluble in alcohol [1]. For initial extraction from plant material (e.g., Hibiscus flowers), a hydroalcoholic solvent like methanol-water or ethanol-water (e.g., 70:30 v/v) is recommended.

- Clean-up: For complex biological matrices (e.g., plasma, tissue homogenates), a protein precipitation step is common. This involves adding a volume of ice-cold organic solvent like methanol or acetonitrile (e.g., 3:1 ratio of solvent to sample), vortexing, and then centrifuging to remove precipitated proteins [2]. The supernatant is then collected for analysis.

2. Chromatographic Conditions The table below summarizes suggested starting conditions for separation, based on common practices for flavonoid analysis.

| Parameter | Proposed Condition | Rationale & Alternatives |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation; provides good capacity and resolution [3] [4]. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | Acidification improves peak shape for acidic analytes. Methanol is less aggressive for the column, while acetonitrile offers different selectivity [2] [4]. | | Gradient | Linear, e.g., 20% B to 80% B over 15-20 minutes | Effective for eluting a wide polarity range of compounds. Requires optimization for specific separation from co-extractives [2]. | | Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column [2]. | | Column Temp. | 35-40°C | Improves reproducibility and can enhance efficiency [2] [4]. | | Detection | UV-Vis/DAD: 254 nm or 295 nm | Gossypol-related compounds detected at 254 nm [3]; pyridoindole analogs (structurally informative) at ~295 nm [2]. DAD is preferred for peak purity. | | Injection Volume| 10-20 µL | Standard for analytical HPLC [2]. |

3. System Suitability Test (SST) Before running analytical batches, perform an SST to ensure the system is performing adequately. A common practice is to make six replicate injections of a standard solution [5]. Acceptance criteria often include:

- Precision: Relative Standard Deviation (RSD) of peak area and retention time should be < 2.0% [6].

- Theoretical Plates (N): > 2000 is a typical minimum, indicating good column efficiency.

- Tailing Factor (Tf): < 2.0, indicating a symmetric peak shape.

Method Validation Parameters

For any analytical method to be used in regulated research or drug development, it must be validated. The table below outlines the key parameters as per International Council for Harmonisation (ICH) guidelines [6] [5].

| Validation Parameter | Objective | Recommended Procedure & Acceptance | | :--- | :--- | :--- | | Specificity | To confirm the method can distinguish this compound from other components. | Analyze blank matrix and spiked matrix. There should be no interference at the retention time of this compound. Peak purity assessment via DAD or MS is ideal [6]. | | Linearity & Range| To demonstrate a proportional relationship between concentration and detector response. | Test at least 5 concentrations across the expected range. A correlation coefficient (r² > 0.998) is typically required [4]. | | Accuracy | To measure the closeness of results to the true value. | Perform recovery studies by spiking known amounts of this compound into the matrix at multiple levels (e.g., 80%, 100%, 120%). Recovery should be within 90-110% for the assay level [6]. | | Precision | To measure the degree of scatter in a series of measurements. | Repeatability (Intra-day): Analyze multiple replicates (n=6) at 100% concentration; RSD < 2% [5]. Intermediate Precision (Inter-day): Another analyst/instrument/day; RSD < 3% for combined data [6]. | | Limit of Detection (LOD) & Quantification (LOQ) | To determine the lowest detectable and quantifiable amounts. | LOD is typically a signal-to-noise ratio of 3:1. LOQ is a signal-to-noise of 10:1 and should be quantifiable with precision (RSD < 5-10%) and accuracy [5]. | | Robustness | To evaluate the method's resilience to small, deliberate changes in parameters. | Assess impact of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), or mobile phase pH (±0.1). The method should remain unaffected [6]. |

The following workflow diagrams the process of developing and validating the HPLC method for this compound.

Critical Considerations for this compound Analysis

- Stability Challenges: this compound is a labile flavonoid. Perform extraction and sample preparation in an ice bath and store processed samples at low temperatures (e.g., -80°C) to prevent degradation [2] [1].

- Advanced Detection: For definitive identification and dealing with complex matrices, coupling the HPLC to a Mass Spectrometer (LC-MS) or using a Diode Array Detector (DAD) is highly recommended. This helps in confirming the identity of this compound and assessing peak purity [1] [6].